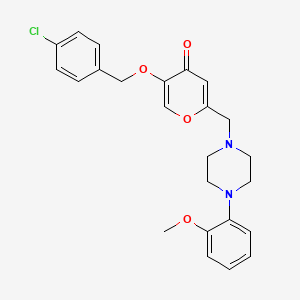![molecular formula C15H11Cl2N3OS B2714575 2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896336-95-1](/img/structure/B2714575.png)
2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a][1,3,5]triazine ring and a dichlorophenyl group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Chemical Structure and Properties
Research has demonstrated the significance of triazine derivatives in contributing to the understanding of aromatic delocalization and the impact of substituents on molecular conformation. For instance, studies on similar triazine compounds have shown evidence of aromatic delocalization within pyrazole rings and the variable conformations adopted by substituents, highlighting the nuanced interplay between molecular structure and physical properties (Insuasty et al., 2008)[https://consensus.app/papers/three-47diaryl2ethylsulfanylpyrazolo15a135triazines-insuasty/e9e9a5ca95455256bfdc5523b1afdf56/?utm_source=chatgpt].
Biological Applications
Triazine derivatives have been explored for their biological applications, including binding studies with proteins such as bovine serum albumin (BSA). For example, sulfonated zinc-triazine complexes have shown promising results in serum distribution studies, suggesting potential applications in drug delivery and pharmacokinetics (Abeydeera et al., 2018)[https://consensus.app/papers/synthesis-characterization-bsabinding-studies-novel-abeydeera/bcf9960f759e52408e6eac7c8b7cc6bd/?utm_source=chatgpt].
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of triazine derivatives has been a subject of investigation, with some compounds showing activity against a range of pathogenic bacteria and demonstrating synergistic effects with other therapeutic agents (Fisher & Doub, 1959)[https://consensus.app/papers/12dihydrostriazine-activity-bacteria-infections-fisher/7ae7a7544ed452a692c6697c739a20ee/?utm_source=chatgpt]. Additionally, studies on novel triazole derivatives, closely related to triazines, have shown good to moderate antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Bektaş et al., 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].
Chemical Synthesis and Modification
The synthesis and modification of triazine derivatives have been areas of active research, leading to the development of novel compounds with potential applications in material science and medicinal chemistry. For example, the synthesis of proton-conducting aromatic poly(ether sulfone)s containing triazine groups has been explored for use in proton exchange membranes, highlighting the material science applications of triazine derivatives (Tigelaar et al., 2009)[https://consensus.app/papers/synthesis-properties-novel-protonconducting-aromatic-tigelaar/e528b97a7d4954c99be4f6f8eb899f1a/?utm_source=chatgpt].
Environmental Applications
Triazine compounds have also been studied for their environmental applications, particularly in the context of antifouling agents and their degradation products in marine environments. This research is crucial for understanding the environmental impact and fate of such chemicals (Gatidou et al., 2004)[https://consensus.app/papers/determination-antifouling-booster-biocides-degradation-gatidou/e663ef4eb09e5c2e8cc8b2a5fd4518a5/?utm_source=chatgpt].
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)12(17)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGUTDAZTJFTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)
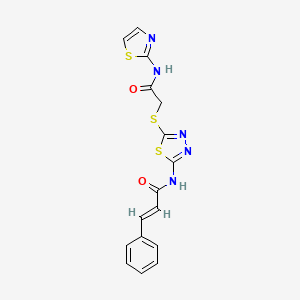
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

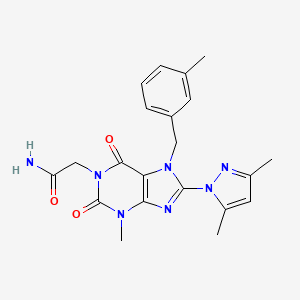
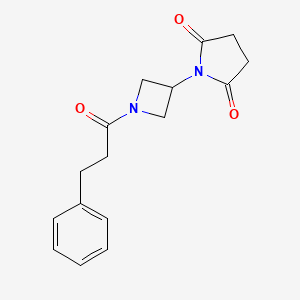
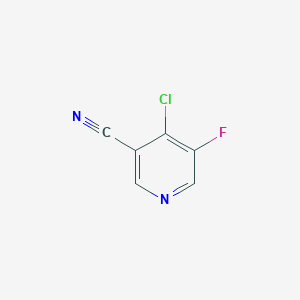
![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)
